molecular formula C20H15NO3 B12657342 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol CAS No. 190841-37-3

7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol

Cat. No.: B12657342
CAS No.: 190841-37-3
M. Wt: 317.3 g/mol
InChI Key: IEUWSZYKPDLQGD-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and potential applications in various scientific fields. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method includes the bromination of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the required quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The molecular targets include DNA, where the compound binds and induces structural changes that can result in mutagenesis.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
  • Benzo[a]pyrene
  • 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene

Uniqueness

7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the polycyclic aromatic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its electrophilic nature, making it more reactive in certain chemical and biological processes.

Properties

CAS No.

190841-37-3

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol

InChI

InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-4-11-6-9-16(21(23)24)14-7-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2

InChI Key

IEUWSZYKPDLQGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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